molecular formula C26H30N6O3 B1684427 Danusertib CAS No. 827318-97-8

Danusertib

Cat. No. B1684427
M. Wt: 474.6 g/mol
InChI Key: XKFTZKGMDDZMJI-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Danusertib, also known as PHA-739358, is a small ATP competitive molecule that inhibits aurora A, B, and C kinases . It also inhibits several receptor tyrosine kinases such as Abl, Ret, FGFR-1, and TrkA . These tyrosine kinases are involved in the pathogenesis of a variety of malignancies .


Molecular Structure Analysis

The molecular structure of Danusertib has been analyzed in several studies . The analysis of the crystal structure of T315I-Abl in complex with Danusertib revealed the compound’s binding to the active conformation of the mutant kinase in a mode that accommodates the substitution at the “gatekeeper” position 315 .


Chemical Reactions Analysis

Danusertib has been studied for its chemical reactions. For instance, the metabolites of the enzymatic reaction of both WT and V257M polymorphic variant with Danusertib and Tozasertib were identified by LC-MS .


Physical And Chemical Properties Analysis

Danusertib has a molecular formula of C26H30N6O3 and a molecular weight of 474.55 .

Scientific Research Applications

1. Aurora Kinase Inhibition and Anticancer Properties

Danusertib is primarily studied for its role as an inhibitor of aurora kinases, which are key regulators of mitosis and are often overexpressed in human cancers. Its inhibition of aurora A, B, and C kinases makes it a potent anticancer agent, showing promise particularly in the treatment of leukemias and solid tumors. The drug has been explored in Phase I and II clinical trials, highlighting its potential as a standalone treatment or in combination with other therapies (Meulenbeld et al., 2012).

2. Application in Chronic Myeloid Leukemia and Acute Lymphoblastic Leukemia

Danusertib has been studied in patients with advanced phases of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), resistant to other treatments. The research suggests its efficacy and acceptable toxicity profile in these hematologic malignancies, especially in cases involving the T315I ABL kinase mutation (Borthakur et al., 2015).

3. Pharmacogenetics and Drug Metabolism

Investigations into the pharmacogenetics of danusertib, particularly its relationship with single nucleotide polymorphisms in genes coding for drug metabolizing enzymes and transport proteins, have been conducted. These studies aim to understand the interpatient variability in danusertib exposure and its toxicity, although major correlations between pharmacogenetic variability and danusertib pharmacokinetics or toxicity have not been established (Steeghs et al., 2010).

4. Efficacy and Safety in Solid Tumors

Research on the efficacy and safety of danusertib in patients with advanced or metastatic solid tumors has shown that its administration is well-tolerated with limited nonhematologic toxicity. The studies also provide insights into the pharmacokinetics and biomarkers of response to danusertib, indicating its potential in treating various solid tumors (Steeghs et al., 2009).

5. Interaction with DNA

Danusertib's interaction with double-stranded DNA (dsDNA) has been studied, particularly focusing on its binding mechanism and the resulting molecular changes. These interactions are significant in understanding the drug's mechanism of action at a molecular level, particularly in the context of cancer therapy (Diculescu & Oliveira‐Brett, 2016).

6. Resistance Mechanisms

The development of resistance to danusertib, particularly through the overexpression of the Abcg2 efflux transporter, has been identified as a significant challenge in its therapeutic application. This highlights the need for combination therapies or novel strategies to overcome resistance and enhance its anticancer efficacy (Balabanov et al., 2011).

Safety And Hazards

Danusertib is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Future studies with Danusertib should focus on the possibility of combining this agent with other targeted anticancer agents, chemotherapy, or radiotherapy . As a single agent, Danusertib may show more promise in the treatment of leukemias than in solid tumors .

properties

IUPAC Name

N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFTZKGMDDZMJI-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301002864
Record name N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301002864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Danusertib

CAS RN

827318-97-8
Record name Danusertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827318978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danusertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11778
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301002864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DANUSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3X659D0FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Danusertib
Reactant of Route 2
Danusertib
Reactant of Route 3
Reactant of Route 3
Danusertib
Reactant of Route 4
Reactant of Route 4
Danusertib
Reactant of Route 5
Reactant of Route 5
Danusertib
Reactant of Route 6
Reactant of Route 6
Danusertib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.